
Thioetheramide PC
概要
説明
Thioetheramide PC (CAS: 116457-99-9) is a synthetic phospholipid analog with a molecular weight of 735.1 g/mol and the chemical formula C₄₀H₈₃N₂O₅PS. Its structure features a 1,3,4-oxadiazole thioetheramide core, characterized by a sulfur-ether linkage and an amide group, which confers unique electrostatic and hydrogen-bonding properties . The compound is a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in lipid metabolism and inflammation. Its mechanism involves stabilizing interactions with the sPLA2 active site, particularly via hydrogen bonding with a water molecule near the His residue, thereby displacing natural substrates .
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and dimethyl formamide but requires storage at -20°C to maintain stability. Its purity (≥95%) and specificity make it a critical tool for studying sPLA2-dependent pathways in cellular signaling and membrane dynamics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the thioether and amide bonds .
Industrial Production Methods: Industrial production of this compound is not widely documented. the process would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: Thioetheramide PC primarily undergoes interactions with enzymes, particularly secretory phospholipase A2. It can participate in oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms in its structure .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used to substitute the thioether or amide groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols .
科学的研究の応用
Anti-Inflammatory Therapeutics
TEA-PC's primary application lies in its anti-inflammatory properties. Studies have shown that it can alleviate inflammation in various models:
- Osteoarthritis (OA) : TEA-PC has been incorporated into nanoparticle formulations to enhance drug delivery specifically to joint tissues. In an animal model of OA, sPLA2 inhibitor-loaded micelles containing TEA-PC demonstrated significant reductions in inflammatory markers and pain relief when administered locally or systemically .
- Neuropathic Pain : Research indicates that TEA-PC can be effectively used in micellar formulations to treat neuropathic pain. In rodent models, these formulations prevented pain for up to seven days post-administration, showcasing TEA-PC's potential as a therapeutic agent for chronic pain management .
Cancer Research
The role of sPLA2 in cancer progression has prompted investigations into TEA-PC's inhibitory effects on tumor growth:
- Breast Cancer : In vitro studies have demonstrated that inhibiting sPLA2 with TEA-PC can reduce cell proliferation and induce apoptosis in breast cancer cells. This suggests a potential role for TEA-PC in cancer therapies aimed at modulating inflammatory pathways associated with tumor growth .
Table 1: Summary of Applications of Thioetheramide PC
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-Inflammatory (OA) | Inhibits sPLA2 activity | Reduces inflammation and pain in animal models |
Neuropathic Pain | Localized delivery via micelles | Prolonged pain relief observed |
Cancer Therapy | Induces apoptosis in cancer cells | Reduced proliferation in breast cancer models |
Case Study 1: Osteoarthritis Treatment
In a study published by researchers investigating the efficacy of sPLA2 inhibitors for OA treatment, TEA-PC was loaded into phospholipid micelles. The results indicated that these micelles significantly inhibited inflammatory signals and reduced cartilage degeneration in an animal model of OA. The study highlighted the importance of targeted delivery systems to enhance the therapeutic effects while minimizing systemic side effects .
Case Study 2: Neuropathic Pain Management
Another study focused on the use of TEA-PC-loaded nanoparticles for managing neuropathic pain demonstrated that local administration immediately after nerve injury could prevent pain for an extended period. This research underlines the potential of TEA-PC as a viable option for chronic pain therapy, particularly when traditional analgesics fail .
作用機序
Thioetheramide PC exerts its effects by binding to both the catalytic and activator sites of secretory phospholipase A2. This dual binding results in the inhibition of the enzyme’s activity at higher concentrations, while at lower concentrations, it may paradoxically activate the enzyme. The molecular targets include the active site residues of sPLA2, and the pathways involved are related to phospholipid metabolism and inflammatory responses .
類似化合物との比較
Mechanism of Action and Selectivity
Thioetheramide PC vs. Bergenin
While both compounds target sPLA2, this compound’s synthetic design enables stronger binding through electrostatic and hydrophobic interactions, whereas bergenin relies on weaker, non-competitive interactions.
This compound vs. 1,3,4-Oxadiazole Thioetheramide Derivatives
Novel polyheterocyclic molecules sharing the 1,3,4-oxadiazole thioetheramide core (e.g., compounds from Zhang et al., 2019) inhibit enzymes like Cdc25B (IC₅₀: 0.8–1.2 µM) and PTP1B (IC₅₀: 2.3–4.5 µM) . Despite structural similarities, these derivatives diverge in biological targets due to modifications in side chains and functional groups. This compound’s specificity for sPLA2 highlights the role of its phosphorylcholine tail in membrane localization, unlike the heterocyclic extensions in Cdc25B/PTP1B inhibitors .
This compound vs. AdPLA Inhibitors
This contrasts with broad-spectrum phospholipase inhibitors (e.g., methyl arachidonyl fluorophosphonate), which lack such precision .
Structural and Functional Differences
Parameter | This compound | Bergenin | 1,3,4-Oxadiazole Derivatives |
---|---|---|---|
Target Enzyme | sPLA2 | sPLA2, COX-2 | Cdc25B, PTP1B |
IC₅₀ (Enzyme Inhibition) | Not reported (classified as "potent") | 156.6 µmol L⁻¹ (sPLA2) | 0.8–4.5 µM |
Solubility | Soluble in DMSO, DMF | Aqueous extracts | Variable (dependent on substituents) |
Molecular Weight | 735.1 g/mol | 328.3 g/mol | 450–600 g/mol (approximate) |
Selectivity | High for sPLA2 | Moderate (COX-2 selective) | Dual-target (Cdc25B/PTP1B) |
Pharmacological and Biochemical Implications
- Therapeutic Potential: While bergenin’s COX-2 selectivity aligns with anti-inflammatory drug development (e.g., NSAIDs), this compound’s sPLA2 specificity positions it as a candidate for diseases driven by phospholipase dysregulation (e.g., atherosclerosis, sepsis) .
- Limitations: this compound’s poor aqueous solubility limits its bioavailability, a challenge less pronounced in smaller molecules like bergenin .
生物活性
Thioetheramide PC (TEA-PC) is a compound recognized for its inhibitory effects on secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory processes. This article delves into the biological activity of TEA-PC, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
TEA-PC functions primarily as a competitive inhibitor of sPLA2. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 2 μM, indicating its potency in inhibiting the enzymatic activity of sPLA2. The inhibition occurs through binding to the catalytic site of the enzyme, with additional interactions at the activator site, suggesting a dual mechanism where low concentrations may paradoxically activate phospholipase activity rather than inhibit it .
Therapeutic Applications
- Neuropathic Pain Treatment : Recent studies have explored the use of TEA-PC in phospholipid micelles to deliver the inhibitor directly to sites of inflammation. In rodent models, local administration of TEA-PC-loaded micelles significantly reduced pain for up to seven days post-injury, demonstrating its potential as an anti-inflammatory nanotherapeutic .
- Osteoarthritis Management : TEA-PC has been incorporated into nanoparticle formulations aimed at enhancing drug retention in joint tissues. These formulations showed improved efficacy in inhibiting sPLA2 activity and reducing inflammatory signals associated with osteoarthritis progression .
Research Findings and Case Studies
Research has consistently highlighted TEA-PC's role in modulating inflammatory responses through sPLA2 inhibition. Below are key findings from various studies:
Case Study: Neuropathic Pain Model
In a pivotal study, researchers developed phospholipid micelle-based nanoparticles loaded with TEA-PC to treat neuropathic pain induced by nerve root compression. The results indicated that immediate local administration effectively prevented pain, while delayed intravenous administration reduced existing pain levels. This study underscores the therapeutic promise of TEA-PC in managing chronic pain conditions .
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of Thioetheramide PC, and how can deviations be systematically documented?
- Methodological Answer :
- Follow peer-reviewed synthesis protocols (e.g., solvent ratios, temperature ranges, catalyst concentrations) and document deviations using lab notebooks or electronic records. Validate purity via HPLC (≥95%) and structural integrity via H/C NMR. Include batch-specific metadata (e.g., humidity, equipment calibration) to trace variability .
- Table 1 : Key Parameters for Reproducible Synthesis
Parameter | Example Values | Validation Method |
---|---|---|
Reaction Temperature | 80–85°C | Thermocouple logs |
Catalyst Loading | 2.5 mol% | Gravimetric analysis |
Purity Threshold | ≥95% | HPLC (UV detection) |
Q. Which analytical techniques are prioritized for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Use X-ray crystallography for 3D structure elucidation, mass spectrometry (MS) for molecular weight confirmation, and FT-IR to validate functional groups. Cross-validate results with independent techniques (e.g., compare NMR shifts with computational predictions). For dynamic properties, employ DSC (thermal stability) and solubility assays in varying pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity across different experimental conditions?
- Methodological Answer :
- Design controlled replicate experiments with strict variable isolation (e.g., oxygen-free environments for air-sensitive reactions). Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding factors. For example, if conflicting catalytic efficiencies arise, test hypotheses using DoE (Design of Experiments) to isolate temperature vs. solvent effects .
- Figure 1 : Hypothetical Workflow for Contradiction Analysis
[Contradictory Data] → [Variable Isolation] → [Hypothesis Testing] → [Statistical Validation] → [Revised Protocol]
Q. What computational strategies enhance the prediction of this compound’s biological interactions, and how are they experimentally validated?
- Methodological Answer :
- Use density functional theory (DFT) to model electronic configurations and molecular dynamics (MD) simulations for ligand-protein binding kinetics. Validate predictions via surface plasmon resonance (SPR) for binding affinity and circular dichroism (CD) for conformational changes. Calibrate models with experimental IC values from dose-response assays .
Q. How should researchers design a scoping review to map this compound’s applications in drug delivery systems?
- Methodological Answer :
- Follow Arksey & O’Malley’s framework : (1) Define research objectives (e.g., efficacy vs. toxicity), (2) Identify databases (PubMed, SciFinder), (3) Screen studies using inclusion/exclusion criteria (e.g., in vivo studies only), (4) Chart data (e.g., formulation types, release kinetics), (5) Consult experts to validate gaps. Use PRISMA-ScR guidelines for reporting .
Q. Methodological Best Practices
- Data Integrity : Organize raw data (spectra, chromatograms) in FAIR-compliant repositories with unique identifiers. Use version control for iterative analyses .
- Ethical Compliance : Disclose synthetic byproducts and environmental hazards in supplementary materials. Adhere to IUPAC nomenclature to avoid miscommunication .
- Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and power calculations to justify sample sizes. For non-normal distributions, use non-parametric tests (Mann-Whitney U) .
特性
IUPAC Name |
2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWVTPUDQTUJU-KDXMTYKHSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O5PS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437378 | |
Record name | Thioetheramide PC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116457-99-9 | |
Record name | Thioetheramide PC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。